2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-phenylthiazole with appropriate reagents under controlled conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction involving 2-fluorophenol and a suitable leaving group.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate compounds with propanoyl chloride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions may target the amide bond or the fluorophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole ring or phenyl group.
Reduction Products: Reduced forms of the amide bond or fluorophenoxy group.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)propanamide
- 2-(2-bromophenoxy)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)propanamide
- 2-(2-iodophenoxy)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)propanamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide imparts unique chemical and biological properties compared to its halogenated analogs.
- Chemical Stability : The fluorine atom enhances the compound’s stability and resistance to metabolic degradation.
- Biological Activity : The fluorinated compound may exhibit distinct biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-8-4-3-5-9-15)12-22-19(24)14(2)25-17-11-7-6-10-16(17)21/h3-11,14H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMIQVHXGYMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C(C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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